Wine lactone - 57743-63-2

Wine lactone

Catalog Number: EVT-413036
CAS Number: 57743-63-2
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Wine lactone, chemically known as 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one, is a bicyclic monoterpene with a pronounced coconut, woody, and sweet aroma. [, , ] It exists as eight different stereoisomers, with the (3S,3aS,7aR)-enantiomer being the most potent and commonly found in nature. [] This enantiomer is particularly notable for its extremely low odor detection threshold of 0.02 pg/L of air, making it a significant contributor to the aroma of various white wines, citrus juices, and other fruits even at trace concentrations. [, , , , ]

Initially identified in Scheurebe and Gewürztraminer wines, wine lactone was the first of its kind discovered in wine or food. [, ] Its presence is now recognized in a variety of wines, including Riesling, Chardonnay, and even some red wines. [, , , ] Beyond grapes, wine lactone has also been found in citrus fruits like Kabosu, Yuzu, and oranges, further expanding its role in food flavor. [, , ]

Future Directions
  • Sensory Perception Mechanisms: Further investigation into the specific interactions between wine lactone and olfactory receptors is crucial to fully understand its odor perception mechanism. []

  • Biosynthesis and Regulation: Detailed studies on the enzymes and regulatory mechanisms involved in wine lactone biosynthesis in grapes and other organisms are necessary to manipulate its production for enhanced flavor. [, , ]

  • Impact of Viticulture and Enology: Examining the influence of viticultural practices, grape varieties, fermentation conditions, and aging regimes on wine lactone concentration and sensory perception in wines will provide valuable information for winemakers. [, , ]

  • Analytical Method Development: Developing rapid, sensitive, and cost-effective analytical methods for quantifying wine lactone and its precursors in various matrices will facilitate research and quality control in the food and beverage industries. [, , , , ]

  • New Applications: Exploring the potential use of wine lactone and its derivatives in other fields, such as fragrance development and insect attractants, could unlock new applications. [, ]

(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic acid (Menthiafolic acid)

    Compound Description: (E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic acid, also known as menthiafolic acid, is an acyclic monoterpene found in grapes and wine. It exists as two enantiomers, (R) and (S). [, , ]

    Relevance: Menthiafolic acid is a key precursor to wine lactone, undergoing acid-catalyzed cyclization to form the lactone. The stereochemistry of menthiafolic acid influences the enantiomeric ratio of wine lactone produced. [, , , ]

(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic acid glucose ester

    Compound Description: This compound is the glucose ester of menthiafolic acid, found in grapes. [, , ]

    Relevance: While it can potentially hydrolyze to release menthiafolic acid and subsequently contribute to wine lactone formation, research suggests it's not a major precursor in wine due to its slow hydrolysis rate. [, , ]

(E)-8-Carboxylinalool

    Compound Description: (E)-8-Carboxylinalool is an acyclic monoterpene alcohol and a direct precursor to wine lactone. [, ]

    Relevance: This compound undergoes acid-catalyzed cyclization to form wine lactone during wine aging, making it a crucial intermediate in the lactone's formation pathway. [, ]

(E)-8-Carboxylinalool glycoside

    Compound Description: This compound is the glycoside form of (E)-8-carboxylinalool, primarily found in grape berries. []

    Relevance: It serves as a storage form of (E)-8-carboxylinalool, potentially contributing to wine lactone formation after hydrolysis releases the free aglycone. []

Linalool

    Compound Description: Linalool is a monoterpene alcohol with a floral, citrusy aroma. It exists as (R)- and (S)-enantiomers. [, , , , ]

    Relevance: Linalool is the starting compound for the biosynthesis of (E)-8-carboxylinalool, the precursor to wine lactone. The cytochrome P450 enzyme CYP76F14 catalyzes the multi-step oxidation of linalool to (E)-8-carboxylinalool. [, ]

(E)-8-Hydroxylinalool

    Compound Description: (E)-8-Hydroxylinalool is an intermediate in the biosynthesis of (E)-8-carboxylinalool from linalool. [, ]

    Relevance: CYP76F14 catalyzes the oxidation of (E)-8-hydroxylinalool to (E)-8-oxolinalool, further demonstrating its role in forming the wine lactone precursor. [, ]

(E)-8-Oxolinalool

    Compound Description: (E)-8-Oxolinalool is an intermediate in the biosynthesis of (E)-8-carboxylinalool from linalool. [, ]

    Relevance: CYP76F14 catalyzes the oxidation of (E)-8-oxolinalool to (E)-8-carboxylinalool, the final step in the formation of this important wine lactone precursor. [, ]

3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran (Dill ether)

    Compound Description: Dill ether, a bicyclic monoterpenoid, possesses a dill-like aroma and is produced by certain fungi. It exists as various stereoisomers. []

    Relevance: The biosynthesis of dill ether by the fungus Pleurotus sapidus involves similar intermediates and pathways as those leading to wine lactone formation. This suggests a close biogenetic relationship between these compounds. []

p-Menth-1-en-9-ol

    Compound Description: p-Menth-1-en-9-ol is a cyclic monoterpene alcohol and an intermediate in the biosynthesis of both dill ether and wine lactone by Pleurotus sapidus. []

    Relevance: This finding further supports the interconnected biosynthetic pathways for dill ether and wine lactone, suggesting common enzymatic machinery and precursor utilization. []

Limonene

    Compound Description: Limonene is a cyclic monoterpene with a strong citrus aroma. It's a common constituent of citrus fruits and exists as (R)- and (S)-enantiomers. [, ]

    Relevance: Studies with Pleurotus sapidus have identified limonene as an intermediate in the biosynthetic pathway leading to both wine lactone and dill ether. []

epi-Wine lactone

    Compound Description: epi-Wine lactone is a stereoisomer of wine lactone, differing in the configuration at one or more chiral centers. [, ]

    Relevance: The synthesis of epi-wine lactone alongside wine lactone from a common intermediate highlights the structural similarities and potential for stereoisomer formation in these compounds. [, ]

epi-Dill ether

    Compound Description: epi-Dill ether is a stereoisomer of dill ether, differing in the configuration at one or more chiral centers. [, ]

    Relevance: The synthesis of epi-dill ether alongside dill ether from a common intermediate underscores the structural parallels and potential for stereoisomer formation in these compounds. This also further strengthens the link between the biosynthesis of dill ether and wine lactone. [, ]

Overview

Wine lactone, scientifically known as (3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one, is a significant aromatic compound primarily found in white wines and certain citrus fruits. It contributes to the characteristic aroma of these beverages and is classified under the category of lactones, which are cyclic esters formed from hydroxy acids. Wine lactone is particularly noted for its pleasant, fruity scent reminiscent of coconut and tropical fruits, making it a valuable compound in the food and beverage industry.

Source and Classification

Wine lactone is naturally occurring in various wine types and can be synthesized through several chemical methods. It belongs to the class of compounds known as lactones, which are characterized by their cyclic structure formed from the esterification of hydroxy acids. This compound is specifically classified as a benzofuran derivative due to its structural features that include a fused benzene ring and a furan ring.

Synthesis Analysis

Methods

Various synthetic routes have been developed for producing wine lactone:

  1. Intramolecular Diels-Alder Reaction: This method involves using (S)-2-methyl-3-butenoic acid as a starting material to achieve an enantioselective synthesis of wine lactone. The intramolecular Diels-Alder reaction serves as a key step in this synthesis process, allowing for the formation of the desired stereoisomer efficiently .
  2. Iodolactonization Protocol: Another approach utilizes (+)-isolimonene as a precursor, employing an iodolactonization method catalyzed by iron(III) chloride. This technique has been noted for its efficiency in producing wine lactone .
  3. Diels-Alder Cycloaddition: A more traditional synthetic route involves the use of Diels-Alder cycloaddition reactions to construct the lactone structure. This method has been refined to improve yields and selectivity .

Technical Details

The synthesis processes often require careful control of reaction conditions such as temperature and reaction time to optimize yields and selectivity towards the desired stereoisomer. For example, lithium diisopropylamide can be used in methylation steps to enhance the formation of specific stereoisomers .

Molecular Structure Analysis

Structure

Wine lactone possesses a complex molecular structure characterized by:

  • Molecular Formula: C₁₀H₁₂O₂
  • Molecular Weight: 168.20 g/mol
  • Structural Features: The molecule contains a fused benzofuran system with two methyl groups at specific positions contributing to its aromatic properties.

Data

The stereochemistry is crucial for its sensory properties, with (3S,3aS,7aR) being the naturally occurring form that imparts desirable aromas in wines.

Chemical Reactions Analysis

Wine lactone participates in various chemical reactions typical of lactones:

  1. Hydrolysis: Under acidic or basic conditions, wine lactone can hydrolyze to yield corresponding hydroxy acids.
  2. Reduction: The carbonyl group present in wine lactone can be reduced to form alcohols.
  3. Esterification: It can react with alcohols to form esters, which may alter its aromatic profile.

These reactions are significant in understanding how wine lactone behaves during fermentation and aging processes in winemaking.

Mechanism of Action

Wine lactone's mechanism of action primarily relates to its interaction with olfactory receptors responsible for detecting aromas. The specific stereochemistry allows it to bind effectively with these receptors, leading to the perception of fruity and coconut-like aromas that enhance the sensory experience of wine consumption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic fruity aroma
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not specifically documented but expected to be low due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether.
  • Stability: Generally stable under standard storage conditions but sensitive to light and heat.

These properties are essential for its application in food science and flavoring industries.

Applications

Wine lactone has various scientific uses:

  1. Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.
  2. Research Tool: In sensory analysis studies, wine lactone serves as a model compound for investigating aroma perception.
  3. Winemaking: Its presence is crucial in determining the quality and character of white wines, influencing both consumer preferences and market value.

Properties

CAS Number

57743-63-2

Product Name

Wine lactone

IUPAC Name

3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3

InChI Key

NQWBFQXRASPNLB-UHFFFAOYSA-N

SMILES

CC1C2CCC(=CC2OC1=O)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C

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